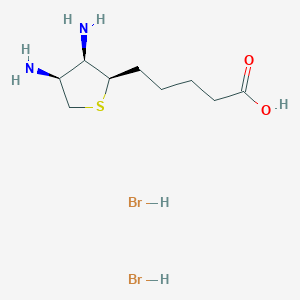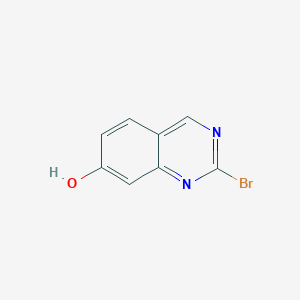
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its yellow solid appearance and its solubility in common organic solvents such as ether, benzene, and methanol . It belongs to the class of anthraquinones, which are known for their diverse chemical reactivity and applications in various fields.
Métodos De Preparación
The synthesis of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-ethyl-anthraquinone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across different fields. In chemistry, it is used as a precursor for the synthesis of dyes and pigments due to its anthraquinone structure . In biology and medicine, it exhibits biological activities such as anti-tumor and antioxidant properties, making it a subject of interest for drug development and therapeutic research . Additionally, it is used in the industry for the production of various chemical intermediates and as a component in certain types of dyes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. Its anti-tumor activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Comparación Con Compuestos Similares
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be compared with other similar compounds such as 1,2,3,4,5,6,7,8-octahydroanthracene and 9-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene While these compounds share a similar core structure, the presence of different substituents (eg, ethyl groups) and functional groups (eg, quinone moieties) can significantly influence their chemical reactivity and applications
Propiedades
Fórmula molecular |
C16H20O2 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H20O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h10H,2-9H2,1H3 |
Clave InChI |
BFMINBYDWXGGMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2=C(C1)C(=O)C3=C(C2=O)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


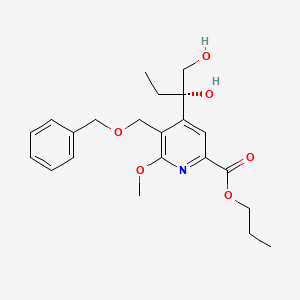
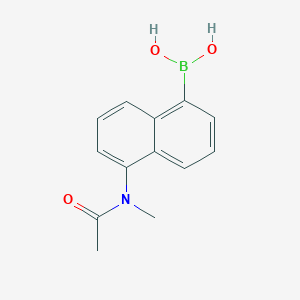




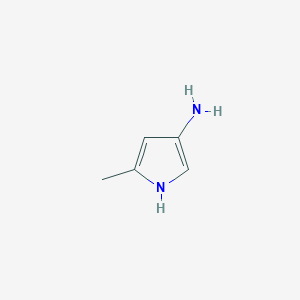
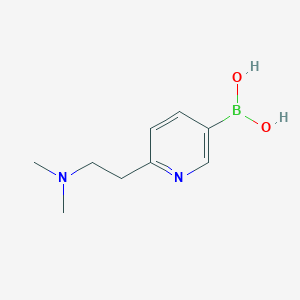
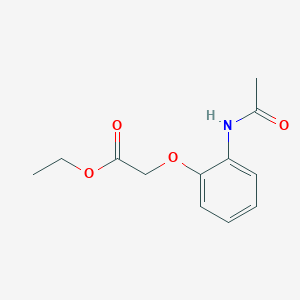
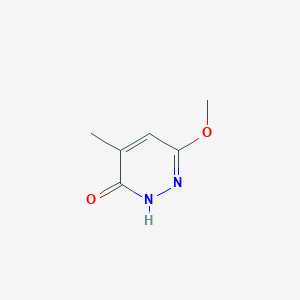
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
